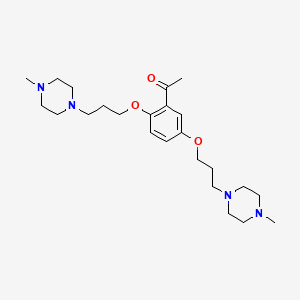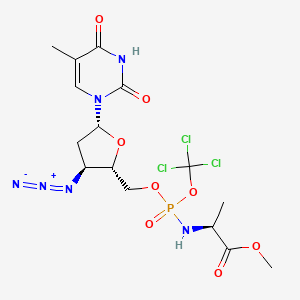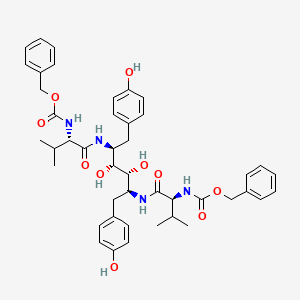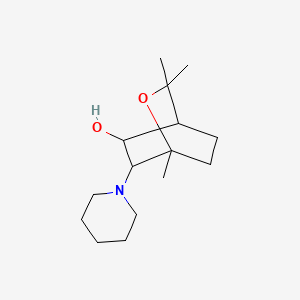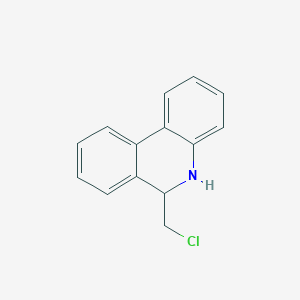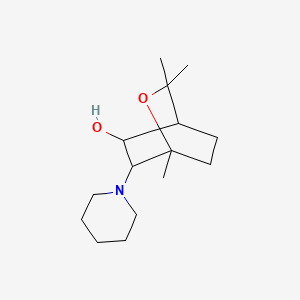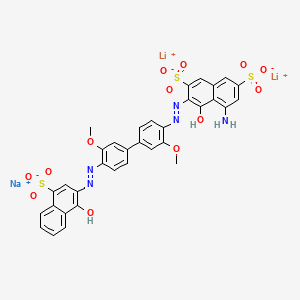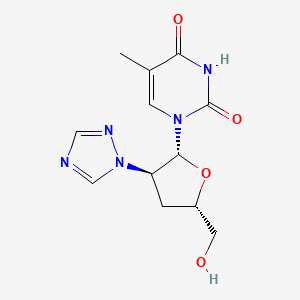
1-(Cycloheptylmethylidene)-2-(2,4-dinitrophenyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 409495 is a compound used in various scientific research applications, particularly in the field of genetic manipulation. It is often associated with CRISPR/Cas9 technology, which is a powerful tool for gene editing. This compound is utilized in the development of neural stem cells and other genetic modifications.
Preparation Methods
The preparation of NSC 409495 involves several synthetic routes and reaction conditions. One common method includes the isolation of neural stem cells from tissue, followed by their expansion and differentiation in cell culture. This process requires specific reagents and conditions to ensure the successful generation of neural stem cells . Industrial production methods for NSC 409495 typically involve large-scale cell culture techniques and the use of pluripotent stem cells to produce neural progenitors .
Chemical Reactions Analysis
NSC 409495 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium pentobarbital, glucose, and trypsin-EDTA . The major products formed from these reactions are neural stem cells and other neural cell types .
Scientific Research Applications
NSC 409495 has a wide range of scientific research applications. It is used in the study of embryonic neurogenesis, modeling the pathogenesis of central nervous system diseases, and designing drug-screening systems . Additionally, it has applications in regenerative medicine, providing opportunities for cell therapy of neurodegenerative diseases . The compound is also utilized in CRISPR/Cas9 technology for targeted gene editing and the development of neural stem cells .
Mechanism of Action
The mechanism of action of NSC 409495 involves its role in genetic manipulation. It is used in CRISPR/Cas9 technology to target specific genes and introduce genetic modifications. The compound interacts with molecular targets such as transcription factors and other genetic elements to achieve the desired genetic changes .
Comparison with Similar Compounds
NSC 409495 is unique in its application in CRISPR/Cas9 technology and the development of neural stem cells. Similar compounds include other CRISPR activation plasmids and double nickase plasmids . These compounds share some similarities in their use for genetic manipulation but differ in their specific applications and molecular targets.
Properties
CAS No. |
2815-38-5 |
|---|---|
Molecular Formula |
C14H18N4O4 |
Molecular Weight |
306.32 g/mol |
IUPAC Name |
N-(cycloheptylmethylideneamino)-2,4-dinitroaniline |
InChI |
InChI=1S/C14H18N4O4/c19-17(20)12-7-8-13(14(9-12)18(21)22)16-15-10-11-5-3-1-2-4-6-11/h7-11,16H,1-6H2 |
InChI Key |
NNPXYFVRYBIKEV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


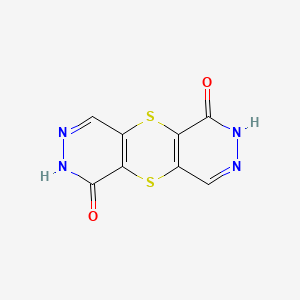
![N-[2-(dimethylamino)ethyl]-3-[[2-[4-(4-ethoxy-6-oxo-1H-pyridin-3-yl)-2-fluorophenyl]acetyl]amino]-5-(trifluoromethyl)benzamide;hydrochloride](/img/structure/B12800951.png)

